
4-(2-Bromo-4-ethylphenyl)thiosemicarbazide
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Overview
Description
4-(2-Bromo-4-ethylphenyl)thiosemicarbazide is a chemical compound belonging to the thiosemicarbazide family. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 4-(2-Bromo-4-ethylphenyl)thiosemicarbazide typically involves the reaction of 2-bromo-4-ethylbenzaldehyde with thiosemicarbazide. The reaction is carried out in an ethanol/water mixture with a few drops of acetic acid at room temperature . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired thiosemicarbazide derivative.
Chemical Reactions Analysis
4-(2-Bromo-4-ethylphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiosemicarbazide group to a thiosemicarbazone using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-ethylphenyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase enzymes by binding to their active sites, thereby disrupting their catalytic activity . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
4-(2-Bromo-4-ethylphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
4-(4-Trifluoromethylphenyl)thiosemicarbazide: Known for its antifungal activity.
4-(2-Pyridinyl)thiosemicarbazide: Exhibits significant antimicrobial properties.
4-(4-Chlorophenyl)thiosemicarbazide: Studied for its anticancer potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
4-(2-Bromo-4-ethylphenyl)thiosemicarbazide is a compound of interest in medicinal chemistry due to its potential biological activities. Thiosemicarbazides are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and enzyme inhibition activities. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C10H12BrN3S
Molecular Weight : 288.19 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C)C1=C(C=CC(=C1)N=N)S(=O)(=O)N
The presence of the bromine atom and ethyl group significantly influences the compound's reactivity and biological interactions.
The biological activity of thiosemicarbazides, including this compound, is primarily attributed to their ability to interact with various biomolecules. This compound can form complexes with metal ions and inhibit enzymes that are critical in various biochemical pathways.
- Metal Ion Interaction : Thiosemicarbazides can chelate metal ions, which is crucial for their anticancer properties.
- Enzyme Inhibition : They have been shown to inhibit enzymes such as urease and cathepsin L, which are involved in cancer progression and microbial resistance.
Biological Activity Overview
Research has documented several biological activities associated with this compound:
Antibacterial and Antifungal Activity
Studies have demonstrated that thiosemicarbazides exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi.
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
This compound | Antibacterial | E. coli, S. aureus | |
This compound | Antifungal | C. albicans |
Cytotoxicity and Anticancer Activity
Thiosemicarbazides have been evaluated for their cytotoxic effects against cancer cell lines. The compound has shown promise in inducing apoptosis in various cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
K562 (Leukemia) | 10 µM | Induction of apoptosis via mitochondrial pathway | |
MDA-MB-231 (Breast Cancer) | 5 µM | Inhibition of cathepsin L-mediated invasion |
Structure-Activity Relationship (SAR)
The biological activity of thiosemicarbazides is influenced by the nature and position of substituents on the phenyl ring. For example, the presence of electron-withdrawing groups such as bromine enhances the cytotoxicity compared to unsubstituted or electron-donating groups.
Key Findings from SAR Studies:
- Substituent Position : The position of bromine on the phenyl ring significantly affects the compound's interaction with target proteins.
- Electron-Withdrawing Groups : Compounds with halogen substituents generally exhibit higher activity due to increased reactivity towards nucleophiles in biological systems.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by targeting cathepsin L, a key protease involved in tumor invasion.
- Antimicrobial Testing : In vitro tests revealed that derivatives of thiosemicarbazides exhibit broad-spectrum antimicrobial activity, making them suitable candidates for further development as therapeutic agents.
Properties
Molecular Formula |
C9H12BrN3S |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-amino-3-(2-bromo-4-ethylphenyl)thiourea |
InChI |
InChI=1S/C9H12BrN3S/c1-2-6-3-4-8(7(10)5-6)12-9(14)13-11/h3-5H,2,11H2,1H3,(H2,12,13,14) |
InChI Key |
XJTMLJMMFDVNBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=S)NN)Br |
Origin of Product |
United States |
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